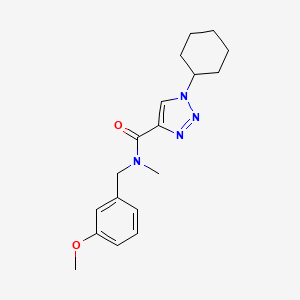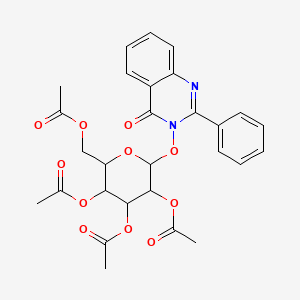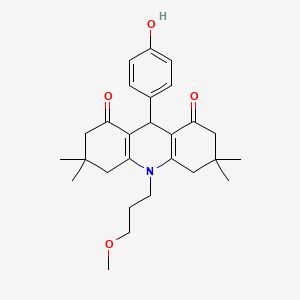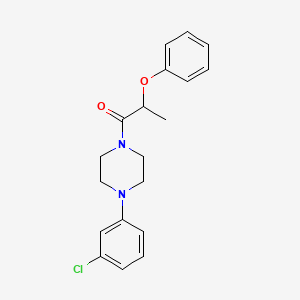![molecular formula C19H20ClN3O5S B5207214 2-chloro-5-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B5207214.png)
2-chloro-5-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound is commonly referred to as CCNSB and is a member of the sulfonylurea family of compounds. CCNSB has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential as a tool in scientific research.
作用机制
CCNSB is known to inhibit the activity of the sulfonylurea receptor, which is involved in insulin secretion. The compound binds to a specific site on the receptor and prevents the binding of other molecules that stimulate insulin secretion. CCNSB has also been shown to inhibit the activity of ion channels, which has potential applications in the study of neurological disorders.
Biochemical and Physiological Effects:
CCNSB has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit insulin secretion and to have an effect on ion channel activity. CCNSB has also been shown to have an effect on the activity of certain enzymes and to have potential as a tool in the study of enzyme activity.
实验室实验的优点和局限性
CCNSB has a number of advantages as a tool in scientific research. The compound is relatively easy to synthesize and has a high purity and yield. CCNSB also has a specific target in the sulfonylurea receptor, which makes it a useful tool in the study of diabetes and insulin secretion. However, CCNSB has limitations in its use as a tool in scientific research. The compound has potential side effects and may not be suitable for all experiments.
未来方向
There are a number of future directions for the study of CCNSB. The compound has potential applications in the study of diabetes and insulin secretion, as well as in the study of ion channel activity and neurological disorders. Further research is needed to fully understand the mechanism of action of CCNSB and its potential applications in scientific research. Additionally, the development of new compounds based on CCNSB may lead to more effective tools for scientific research.
合成方法
The synthesis of CCNSB involves a multi-step process that begins with the reaction of 2-chloro-5-nitrobenzoic acid with cyclohexylamine to form an intermediate. The intermediate is then reacted with chlorosulfonyl isocyanate to form the final product, CCNSB. The synthesis of CCNSB has been optimized to yield high purity and yield.
科学研究应用
CCNSB has been studied for its potential use as a tool in scientific research. The compound has been shown to inhibit the activity of the sulfonylurea receptor, which is involved in insulin secretion. This inhibition has potential applications in the study of diabetes and insulin secretion. CCNSB has also been studied for its potential use in the study of ion channel activity and as a tool in the study of neurological disorders.
属性
IUPAC Name |
2-chloro-5-(cyclohexylsulfamoyl)-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S/c20-16-11-10-14(29(27,28)22-13-6-2-1-3-7-13)12-15(16)19(24)21-17-8-4-5-9-18(17)23(25)26/h4-5,8-13,22H,1-3,6-7H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGRTCXYEZWAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(benzylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5207150.png)
![5-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207158.png)
![6-[4-(4-fluorophenyl)-1-piperazinyl]-8-methyl[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5207162.png)

![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5207166.png)

![1-methyl-5-[4-(octyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207175.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207182.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5207188.png)

![1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5207202.png)

